Phytyl acetate, (Z)-
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Overview
Description
. It is a naturally occurring ester derived from phytol, a component of chlorophyll. This compound is characterized by its balsam, waxy, and fruity odor .
Preparation Methods
Phytyl acetate, (Z)-, can be synthesized through the esterification of phytol with acetic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions include heating the mixture under reflux to achieve the desired product .
In industrial settings, the production of phytyl acetate, (Z)-, may involve the use of more efficient catalytic systems and optimized reaction conditions to increase yield and purity. The process may also include steps for the purification of the final product to meet specific quality standards .
Chemical Reactions Analysis
Phytyl acetate, (Z)-, undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phytyl acetate derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert phytyl acetate, (Z)-, to its corresponding alcohol, phytyl alcohol. Sodium borohydride is a typical reducing agent used in this process.
Substitution: Phytyl acetate, (Z)-, can undergo nucleophilic substitution reactions where the acetate group is replaced by other functional groups.
Scientific Research Applications
Phytyl acetate, (Z)-, has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including vitamins and other bioactive molecules.
Biology: Phytyl acetate, (Z)-, is studied for its role in the biosynthesis of chlorophyll and tocopherols (vitamin E).
Medicine: This compound is investigated for its potential antioxidant properties and its role in protecting cells from oxidative stress.
Industry: Phytyl acetate, (Z)-, is used in the fragrance and flavor industry due to its pleasant odor.
Mechanism of Action
The mechanism of action of phytyl acetate, (Z)-, involves its role as a precursor in the biosynthesis of tocopherols (vitamin E). In this pathway, phytyl acetate is converted to phytyl diphosphate, which then undergoes a series of enzymatic reactions to form tocopherols. These tocopherols act as antioxidants, protecting cells from oxidative damage by scavenging free radicals .
Comparison with Similar Compounds
Phytyl acetate, (Z)-, can be compared with other similar compounds such as:
Phytol: The alcohol precursor of phytyl acetate, (Z)-. While phytol is an alcohol, phytyl acetate, (Z)-, is an ester, which gives it different chemical properties and applications.
Tocopherols: These are the end products of the biosynthesis pathway involving phytyl acetate, (Z)-.
Phytyl acetate, (Z)-, stands out due to its specific role in the biosynthesis of tocopherols and its unique combination of chemical properties that make it valuable in various fields of research and industry.
Properties
CAS No. |
5016-85-3 |
---|---|
Molecular Formula |
C22H42O2 |
Molecular Weight |
338.6 g/mol |
IUPAC Name |
[(Z,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl] acetate |
InChI |
InChI=1S/C22H42O2/c1-18(2)10-7-11-19(3)12-8-13-20(4)14-9-15-21(5)16-17-24-22(6)23/h16,18-20H,7-15,17H2,1-6H3/b21-16-/t19-,20-/m1/s1 |
InChI Key |
JIGCTXHIECXYRJ-ONSHYLSASA-N |
Isomeric SMILES |
C[C@@H](CCC[C@@H](C)CCC/C(=C\COC(=O)C)/C)CCCC(C)C |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(=CCOC(=O)C)C |
Origin of Product |
United States |
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